(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate

Description

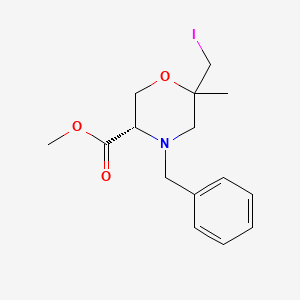

(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate (CAS: 1001054-44-9) is a morpholine derivative with a molecular formula of C₁₅H₂₀INO₃ and a molecular weight of 389.229 g/mol . Key structural features include:

- A (3S)-configured morpholine ring, providing stereochemical specificity.

- A benzyl group at position 4, enhancing lipophilicity.

- Iodomethyl and methyl substituents at position 6, introducing steric bulk and reactivity.

- A methyl ester at position 3, which may serve as a synthetic handle for further derivatization.

The compound is likely utilized as a synthetic intermediate, leveraging the iodomethyl group for nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula |

C15H20INO3 |

|---|---|

Molecular Weight |

389.23 g/mol |

IUPAC Name |

methyl (3S)-4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate |

InChI |

InChI=1S/C15H20INO3/c1-15(10-16)11-17(8-12-6-4-3-5-7-12)13(9-20-15)14(18)19-2/h3-7,13H,8-11H2,1-2H3/t13-,15?/m0/s1 |

InChI Key |

XVOZHFDPRUOZBG-CFMCSPIPSA-N |

Isomeric SMILES |

CC1(CN([C@@H](CO1)C(=O)OC)CC2=CC=CC=C2)CI |

Canonical SMILES |

CC1(CN(C(CO1)C(=O)OC)CC2=CC=CC=C2)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

Iodomethylation: The iodomethyl group is introduced through a halogen exchange reaction, where a suitable precursor is treated with iodine or an iodine-containing reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and methyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Halogenated Substituents

a. Iodomethyl vs. Other Halomethyl Groups

The iodomethyl group in the target compound distinguishes it from chloro- or bromomethyl analogs. Iodine’s larger atomic radius and weaker C–I bond (compared to C–Cl or C–Br) enhance its reactivity in:

- Nucleophilic substitutions : Faster displacement due to iodine’s superior leaving-group ability.

- Photolytic degradation : Higher sensitivity to light, necessitating dark storage conditions .

b. Methyl (3R,6S)-6-Methylmorpholine-3-carboxylate Hydrochloride (CAS: 2925069-12-9)

This stereoisomeric analog lacks the benzyl and iodomethyl groups but includes a hydrochloride salt , significantly altering its properties:

The absence of iodine and benzyl groups in the (3R,6S)-analog reduces steric hindrance and reactivity, making it more suitable for applications requiring water solubility .

Epoxy Alcohol-Derived Iodomethyl Compounds

A structurally distinct but functionally related compound is the iodomethyl hydroxytriene intermediate (e.g., [67] in ) used in the synthesis of (-)-aspidospermine :

- Synthetic Role : Both compounds act as intermediates, with their iodomethyl groups enabling downstream transformations.

- Reactivity : The hydroxytriene undergoes Zn/AcOH-mediated reduction , whereas the target morpholine derivative may participate in Pd-catalyzed cross-couplings (e.g., Suzuki reactions) due to its aromatic benzyl group.

Benzyl-Protected Morpholine Derivatives

Benzyl groups are common protecting amines. Comparing the target compound to 4-benzyl morpholine (without iodomethyl or ester groups):

The target compound’s additional functional groups broaden its utility in multi-step syntheses.

Physicochemical and Functional Comparisons

Molecular Weight and Lipophilicity

The target compound’s molecular weight (389.229 g/mol) and logP (2.192) place it in a range suitable for drug-like molecules, though its primary use is likely synthetic. In contrast, simpler morpholine derivatives (e.g., the (3R,6S)-analog at 209.67 g/mol) are more amenable to aqueous-phase reactions .

Stereochemical Influence

The (3S)-configuration of the target compound may dictate its interactions in chiral environments, such as enzyme-binding pockets or asymmetric catalysis. Stereoisomeric analogs (e.g., the 3R,6S compound) could exhibit divergent biological or synthetic behaviors .

Biological Activity

(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate, with a CAS number of 1001054-44-9, is a synthetic organic compound notable for its unique morpholine structure, which includes a benzyl group and an iodomethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20INO3

- Molecular Weight : 389.23 g/mol

- Structural Features : The presence of the iodomethyl group enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Anticancer Properties

Several studies have explored the anticancer potential of compounds structurally related to this compound. The following table summarizes key findings from recent research:

The compound's mechanism of action is believed to involve alkylation of nucleophilic sites on DNA and proteins, which can disrupt critical biological pathways involved in cell proliferation.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with microbial cellular components, potentially leading to cell death. Research indicates that similar compounds exhibit significant antibacterial properties against various strains of bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Alkylation : The iodomethyl group acts as an electrophile, allowing the compound to alkylate nucleophiles in biological systems.

- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound results in G2/M phase arrest in cancer cells, indicating a disruption in the normal cell cycle.

- Induction of Apoptosis : Morphological changes observed in treated cells suggest that the compound may induce apoptotic pathways.

Case Studies

- Neuroblastoma Study : In a study evaluating the efficacy of this compound against neuroblastoma cells, it was found that the compound caused significant cytotoxicity at low concentrations (LC50 < 20 nM), outperforming several existing therapeutic agents .

- Combination Therapy : Another study investigated the effects of combining this compound with radiation therapy on glioblastoma cells, revealing enhanced therapeutic efficacy and reduced cell survival rates compared to radiation alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.